(R)-Monoethyl 3-acetoxyglutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the enzymatic desymmetrization of substrates to produce optically active esters and the utilization of microbial cells for the transformation of racemic intermediates into chiral products with high optical purity. For instance, a novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound structurally similar to (R)-Monoethyl 3-acetoxyglutarate, was developed using Rhodococcus erythropolis to transform racemic ethyl 4-cyano-3-hydroxybutyrate into the desired product with excellent enantioselectivity (Dong et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Monoethyl 3-acetoxyglutarate is characterized by their stereochemistry, which plays a critical role in their synthesis and biological activity. Studies have shown that the stereochemistry of substrates can significantly influence the outcome of chemical reactions, as seen in the substrate stereochemistry of various enzymes involved in the biosynthesis of sterols and other compounds (Cornforth et al., 1974).

Chemical Reactions and Properties

Chemical reactions involving (R)-Monoethyl 3-acetoxyglutarate or related compounds include enantioselective hydrolysis, esterification, and the enzymatic desymmetrization of anhydrides to produce chiral glutaric acid monoesters. These reactions highlight the compound's versatility as a precursor for the synthesis of chiral intermediates and its potential in organic synthesis (Fryszkowska et al., 2005).

Physical Properties Analysis

The physical properties of (R)-Monoethyl 3-acetoxyglutarate, such as solubility, melting point, and optical rotation, are crucial for its application in synthesis and formulation. However, specific studies focusing on the physical properties of (R)-Monoethyl 3-acetoxyglutarate itself are scarce, and information may need to be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of (R)-Monoethyl 3-acetoxyglutarate, including its reactivity, stability under various conditions, and its behavior in chemical reactions, are essential for its effective use in chemical synthesis and biotechnological applications. Research on related compounds provides insights into how such properties can be optimized for specific applications (Wang et al., 2000).

Aplicaciones Científicas De Investigación

Chiral Precursor Synthesis

A novel synthesis route of (R)-ethyl-3-hydroxyglutarate, a compound closely related to (R)-Monoethyl 3-acetoxyglutarate, by whole microorganism cells from racemic ethyl 4-cyano-3-hydroxybutyate was created, highlighting its role as a novel precursor for the synthesis of chiral side chains of statins, showcasing its importance in pharmaceutical synthesis (Dong et al., 2010).

Polymer and Biopolymer Research

Studies on polyhydroxyalkanoates (PHAs), a family of biodegradable polymers for which (R)-Monoethyl 3-acetoxyglutarate could serve as a monomeric precursor, emphasize the role of microbial synthesis in producing materials with a wide range of applications from environmental to medical fields. The research indicates the versatility of microbial processes in producing complex polymer structures potentially related to the biochemical pathways of (R)-Monoethyl 3-acetoxyglutarate (Guzik, 2021).

Environmental and Health Applications

The development of multifunctional catalysts for medical diagnostics and environmental pollutant degradation, such as Fe3O4 nanorods on polypyrrole/reduced graphene oxide, demonstrates the interdisciplinary applications of advanced materials. While not directly related to (R)-Monoethyl 3-acetoxyglutarate, this research shows the broader context of chemical synthesis and environmental science where such compounds could find relevance (Kumar et al., 2021).

Safety And Hazards

The safety and hazards associated with “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions.

Direcciones Futuras

The future directions for research on “®-Monoethyl 3-acetoxyglutarate” are not readily available in the sources I found. However, similar compounds are often subjects of research in fields like organic chemistry and medicinal chemistry617.

Propiedades

IUPAC Name |

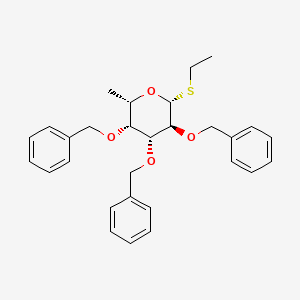

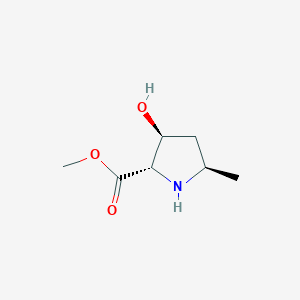

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDRHYRKEIVYIN-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Monoethyl 3-acetoxyglutarate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)